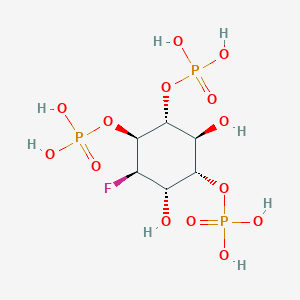

3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

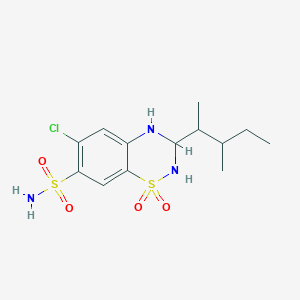

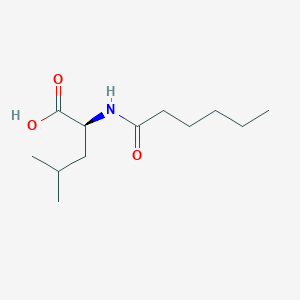

3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate (3F-IP3) is a synthetic analogue of inositol 1,4,5-trisphosphate (IP3), which is an important intracellular second messenger that triggers calcium release from the endoplasmic reticulum. 3F-IP3 has a fluorine atom substitution at the 3-position of the inositol ring, which confers unique properties to this molecule. In recent years, 3F-IP3 has emerged as a valuable tool for investigating the role of IP3 signaling in various physiological and pathological processes.

Wirkmechanismus

Like IP3, 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate acts as a ligand for IP3 receptors, which are calcium channels located on the endoplasmic reticulum membrane. Binding of 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate to IP3 receptors leads to the release of calcium from the endoplasmic reticulum into the cytosol, which triggers downstream signaling pathways.

Biochemische Und Physiologische Effekte

Studies have shown that 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate can modulate various cellular processes, including calcium signaling, cell proliferation, and apoptosis. In addition, 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate has also been implicated in the regulation of immune function, with studies showing that it can modulate T cell activation and cytokine production.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate in lab experiments is its specificity for IP3 receptors, which allows for precise modulation of IP3 signaling. In addition, the fluorine substitution at the 3-position of the inositol ring confers unique properties to 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate, which can be exploited for studying the structure-function relationships of IP3 receptors. However, one limitation of using 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate is its relatively low potency compared to IP3, which can limit its usefulness in certain experimental settings.

Zukünftige Richtungen

There are many potential future directions for research involving 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate. One area of interest is the development of more potent and selective analogues of 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate, which could be used to further elucidate the role of IP3 signaling in various physiological and pathological processes. Another area of interest is the development of novel therapeutic agents based on 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate, which could have applications in neuroprotection, immunomodulation, and cancer therapy. Finally, further studies are needed to fully understand the biochemical and physiological effects of 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate, and to identify potential off-target effects of this molecule.

Synthesemethoden

The synthesis of 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate involves several steps, including protection and deprotection of the inositol ring, fluorination at the 3-position, and phosphorylation at the 1-, 4-, and 5-positions. A commonly used method for synthesizing 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate is the Mitsunobu reaction, which involves the reaction of inositol with diethyl fluoromalonate in the presence of triphenylphosphine and azodicarboxylate. The resulting intermediate is then phosphorylated using phosphorus oxychloride and triethylamine to yield 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate.

Wissenschaftliche Forschungsanwendungen

3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate has been used in a variety of scientific research applications, including investigating the role of IP3 signaling in cellular processes such as calcium signaling, cell proliferation, and apoptosis. 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate has also been used to study the physiological and pathological effects of IP3 signaling in various tissues and organs, including the brain, heart, and immune system.

Eigenschaften

CAS-Nummer |

144371-38-0 |

|---|---|

Produktname |

3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate |

Molekularformel |

C6H14FO14P3 |

Molekulargewicht |

422.09 g/mol |

IUPAC-Name |

[(1S,2R,3S,4S,5S,6R)-2-fluoro-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H14FO14P3/c7-1-2(8)5(20-23(13,14)15)3(9)6(21-24(16,17)18)4(1)19-22(10,11)12/h1-6,8-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2-,3+,4-,5-,6-/m1/s1 |

InChI-Schlüssel |

GCYJOKLPSZNRDA-UOTPTPDRSA-N |

Isomerische SMILES |

[C@@H]1([C@@H]([C@@H]([C@H]([C@H]([C@@H]1OP(=O)(O)O)OP(=O)(O)O)F)O)OP(=O)(O)O)O |

SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)F)O)OP(=O)(O)O)O |

Kanonische SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)F)O)OP(=O)(O)O)O |

Andere CAS-Nummern |

144371-38-0 |

Synonyme |

3-deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate 3-deoxy-3-fluoro-Ins(1,4,5)P3 3-deoxy-3-fluoroinositol 1,4,5-trisphosphate 3-F-InsP3 Ins(1,4,5)P(3)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B135478.png)

![1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine](/img/structure/B135507.png)